N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide
Description
N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a carbamoylcyclohexyl group and two difluoromethoxy groups attached to a benzamide core.
Properties
IUPAC Name |
N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F4N2O4/c17-15(18)25-11-5-9(6-12(7-11)26-16(19)20)14(24)22-10-3-1-8(2-4-10)13(21)23/h5-8,10,15-16H,1-4H2,(H2,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFPGZAXSJGSLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)NC(=O)C2=CC(=CC(=C2)OC(F)F)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F4N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the carbamoylcyclohexyl intermediate: This step involves the reaction of cyclohexylamine with a suitable carbamoylating agent, such as isocyanate, to form the carbamoylcyclohexyl intermediate.
Introduction of the difluoromethoxy groups: The difluoromethoxy groups are introduced through a nucleophilic substitution reaction using a difluoromethoxy reagent, such as difluoromethyl ether, in the presence of a base.
Coupling with the benzamide core: The final step involves coupling the carbamoylcyclohexyl intermediate with a benzamide derivative under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic reagents like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of reduced derivatives with amine or alcohol groups.
Substitution: Formation of substituted derivatives with different functional groups replacing the difluoromethoxy groups.
Scientific Research Applications
N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-carbamoylcyclohexyl)-3,5-dimethoxybenzamide: Similar structure but with methoxy groups instead of difluoromethoxy groups.
N-(4-carbamoylcyclohexyl)-3,5-dichlorobenzamide: Similar structure but with dichloro groups instead of difluoromethoxy groups.
Uniqueness
N-(4-carbamoylcyclohexyl)-3,5-bis(difluoromethoxy)benzamide is unique due to the presence of difluoromethoxy groups, which can impart distinct chemical and biological properties compared to similar compounds with different substituents. These properties can include altered reactivity, binding affinity, and biological activity, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
